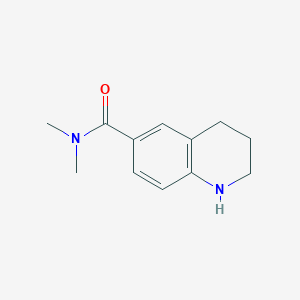

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can be achieved through a sequence of reactions starting from commercially available starting materials. One common method involves the Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions typically involve the use of deep eutectic solvents and green chemistry principles to enhance the efficiency and yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .

Analyse Chemischer Reaktionen

Synthetic Strategies for Tetrahydroisoquinoline Derivatives

The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide would likely involve:

-

Bischler–Nepieralski cyclization : A key method for constructing the tetrahydroisoquinoline core via intramolecular cyclization of β-phenylethylamides under acidic conditions .

-

Reductive amination : For introducing dimethyl groups at the nitrogen position, as seen in the synthesis of laudanosine analogs .

-

Carboxamide functionalization : Potentially via coupling reactions (e.g., using activated esters or acyl chlorides) at the 6-position.

Reactivity and Functionalization

While direct studies on this compound are unavailable, analogous tetrahydroisoquinoline carboxamides exhibit reactivity such as:

N-Alkylation and Acylation

-

N-substituted derivatives can be synthesized via alkylation of the secondary amine, though steric hindrance from the dimethyl groups may necessitate optimized conditions (e.g., phase-transfer catalysts) .

-

Acylation at the carboxamide nitrogen is less common due to reduced nucleophilicity but could proceed under strong acylating agents like triflic anhydride.

Oxidation Reactions

-

The tetrahydroquinoline ring may undergo oxidation to form dihydroquinoline or fully aromatic quinoline derivatives, depending on the oxidizing agent (e.g., DDQ, MnO₂) .

Electrophilic Aromatic Substitution

-

The carboxamide group at the 6-position is a meta-directing substituent, potentially enabling regioselective functionalization (e.g., nitration, halogenation) at the 5- or 7-positions.

Key Challenges and Considerations

-

Steric Effects : The dimethyl group on the nitrogen may hinder reactions at the adjacent positions, requiring elevated temperatures or prolonged reaction times .

-

Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are likely essential for reactions involving the carboxamide moiety.

Comparative Reaction Pathways

| Reaction Type | Conditions | Expected Outcome |

|---|---|---|

| N-Alkylation | Alkyl halide, K₂CO₃, DMF, 80°C | Tertiary amine derivatives |

| Ring Oxidation | DDQ, CH₂Cl₂, rt | Dihydroquinoline or quinoline formation |

| Carboxamide Hydrolysis | HCl (6M), reflux | 6-Carboxylic acid derivative |

Research Gaps

No peer-reviewed studies specifically addressing This compound were identified in the analyzed sources. Further experimental work is required to elucidate its unique reactivity, stability, and applications.

For authoritative data, consult specialized databases like Reaxys or SciFinder, or conduct targeted synthetic studies guided by protocols for structurally related compounds .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is structurally related to various bioactive compounds, particularly those in the tetrahydroquinoline class. This class has been associated with numerous therapeutic effects:

- Neuroprotective Agents : Compounds similar to this compound have demonstrated potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to inhibit neuroinflammation and oxidative stress is particularly noteworthy .

- Antimicrobial Activity : Research has indicated that tetrahydroquinoline derivatives exhibit antimicrobial properties against a range of pathogens. The compound's structure allows for modifications that enhance its efficacy against bacterial and fungal infections .

- Anticancer Properties : There is growing evidence that tetrahydroquinolines can inhibit tumor growth and induce apoptosis in cancer cells. Specific derivatives have been evaluated for their potency against various cancer types, making them candidates for further development in oncology .

Synthetic Utility

The synthesis of this compound is notable for its versatility in organic chemistry. It serves as a precursor for various derivatives that can be tailored for specific biological activities:

- Domino Reactions : Recent studies have highlighted the use of domino reactions to synthesize tetrahydroquinolines efficiently. These methods allow for the creation of complex molecules in fewer steps, reducing time and resource consumption in drug development .

- Chiral Synthesis : The compound can be synthesized using chiral auxiliaries to produce enantiomerically pure forms. This is crucial for developing drugs that require specific stereochemistry to achieve desired biological effects .

Biochemical Applications

In addition to its pharmacological uses, this compound serves as a biochemical tool:

- Buffering Agent : This compound has been identified as a non-ionic organic buffering agent useful in cell culture applications. It maintains pH stability within biological systems, facilitating various biochemical assays .

- Research Reagent : Its unique chemical properties make it suitable for various research applications in analytical chemistry and biochemistry. It can be used in studies involving enzyme inhibition and receptor binding assays .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives:

These case studies illustrate the compound's multifaceted applications across different fields of research.

Wirkmechanismus

The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can act as an NF-κB inhibitor, modulating the activity of this transcription factor and thereby influencing various cellular processes such as inflammation and cell proliferation . Additionally, its role as a retinoid nuclear modulator involves binding to retinoid receptors and regulating gene expression related to metabolic and immunological functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide include:

N,N-dimethylethylenediamine: Used as a ligand in various catalytic processes.

1,2,3,4-tetrahydroisoquinoline: Known for its diverse biological activities and potential therapeutic applications.

Uniqueness

This compound is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as an NF-κB inhibitor and retinoid nuclear modulator sets it apart from other similar compounds .

Biologische Aktivität

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (DMTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMTHQ, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

DMTHQ is a tetrahydroquinoline derivative characterized by its unique structural features that contribute to its biological properties. It has been identified as an NF-κB inhibitor and a retinoid nuclear modulator, making it a candidate for various therapeutic applications, particularly in cancer and inflammatory diseases.

The primary mechanism of action for DMTHQ involves its ability to inhibit the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating immune responses and inflammation. By modulating this pathway, DMTHQ can influence cellular processes such as:

- Inflammation : Inhibition of pro-inflammatory cytokines.

- Cell Proliferation : Potential effects on cancer cell growth.

- Metabolic Regulation : Impacts on metabolic diseases through retinoid modulation.

Anti-inflammatory Properties

Recent studies have demonstrated that DMTHQ exhibits significant anti-inflammatory activity. In vitro experiments showed that DMTHQ effectively reduced the production of inflammatory mediators such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The IC50 values for these inhibitory effects were reported to be less than 30 µM for TNF-α and within the range of 20–40 µM for IL-6 and NO production .

Anticancer Potential

The compound's role as an NF-κB inhibitor suggests potential applications in cancer therapy. By inhibiting NF-κB activity, DMTHQ may reduce tumor growth and metastasis. Preliminary studies indicate that DMTHQ can induce apoptosis in cancer cell lines, although further research is needed to elucidate the specific pathways involved.

Comparative Analysis with Similar Compounds

To understand the unique properties of DMTHQ, it is essential to compare it with other similar compounds. The following table summarizes key features of DMTHQ relative to related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anti-inflammatory, anticancer | <30 (TNF-α) | NF-κB inhibition |

| 1,2,3,4-Tetrahydroisoquinoline | Neuroprotective | 50–100 | Various signaling pathways |

| N,N-Dimethylethylenediamine | Ligand in catalytic processes | Not specified | Coordination chemistry |

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A study evaluated the effects of DMTHQ on LPS-induced inflammation in BV2 cells. Results indicated that DMTHQ significantly suppressed the production of pro-inflammatory cytokines with IC50 values indicating strong efficacy .

- Cytotoxicity Assessment : In cytotoxicity assays against various cancer cell lines, DMTHQ demonstrated low toxicity towards normal cells while effectively inhibiting cancer cell proliferation at concentrations that were non-toxic to healthy cells .

- Mechanistic Insights : Research has shown that DMTHQ's interaction with NF-κB can lead to altered expression levels of genes associated with inflammation and apoptosis, suggesting a multifaceted approach to its therapeutic potential .

Eigenschaften

IUPAC Name |

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h5-6,8,13H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHXWPZSIXHQAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=C(C=C1)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.